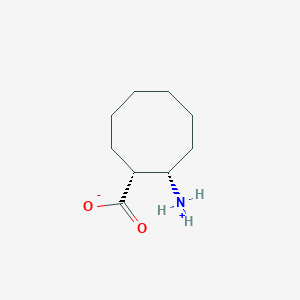
4-Iodomandelic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodomandelic acid is an organic compound that belongs to the class of aromatic alpha-hydroxy acids It is characterized by the presence of an iodine atom attached to the benzene ring and a hydroxyl group attached to the alpha carbon of the carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodomandelic acid typically involves the iodination of mandelic acid. One common method includes the reaction of mandelic acid with iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction proceeds through the formation of an iodonium ion intermediate, which subsequently reacts with the aromatic ring to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 4-Iodomandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-iodobenzoylformic acid.
Reduction: Reduction of the iodine atom can yield mandelic acid.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide or other nucleophiles in the presence of a suitable solvent.
Major Products:
Oxidation: 4-Iodobenzoylformic acid.
Reduction: Mandelic acid.
Substitution: Various substituted mandelic acid derivatives depending on the nucleophile used.
科学的研究の応用
4-Iodomandelic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-Iodomandelic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Mandelic Acid: Lacks the iodine atom and has different reactivity and applications.
4-Iodobenzoic Acid: Similar in structure but lacks the hydroxyl group on the alpha carbon.
2-Iodomandelic Acid: An isomer with the iodine atom in a different position, leading to different chemical properties.
Uniqueness: 4-Iodomandelic acid is unique due to the presence of both the iodine atom and the hydroxyl group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
特性
分子式 |
C8H7IO3 |
|---|---|
分子量 |
278.04 g/mol |
IUPAC名 |
2-hydroxy-2-(4-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H7IO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12) |
InChIキー |
HISPMYFNLUMDAN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C(=O)O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



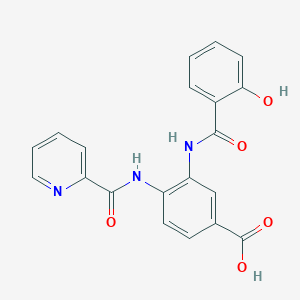
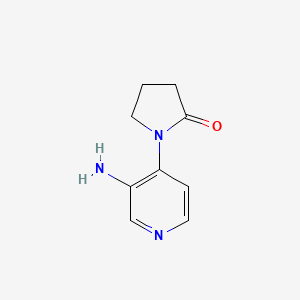
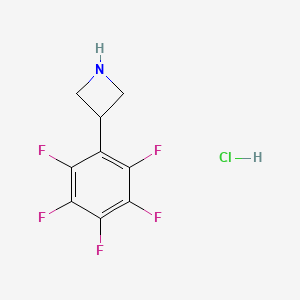

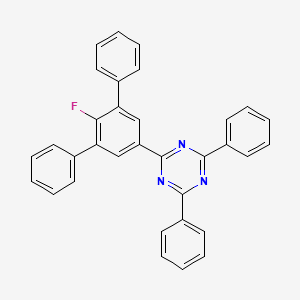
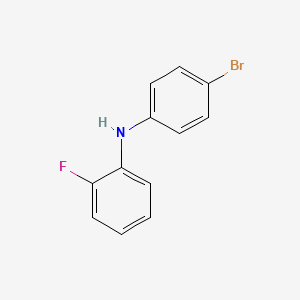
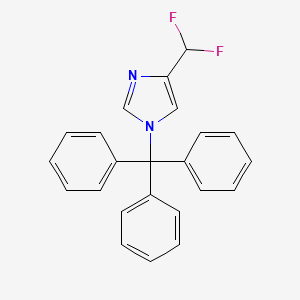

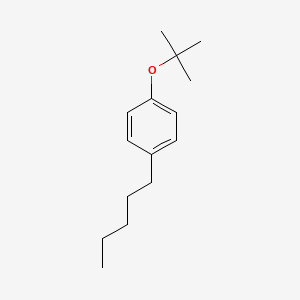
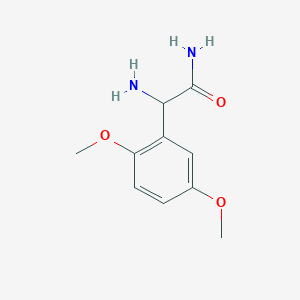
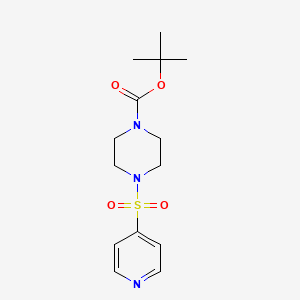
![6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B13708363.png)
